D-AP7

Catalog No.
S525005
CAS No.
81338-23-0
M.F
C7H16NO5P
M. Wt
225.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-AP7

CAS Number

81338-23-0

Product Name

D-AP7

IUPAC Name

(2R)-2-amino-7-phosphonoheptanoic acid

Molecular Formula

C7H16NO5P

Molecular Weight

225.18 g/mol

InChI

InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13)/t6-/m1/s1

InChI Key

MYDMWESTDPJANS-ZCFIWIBFSA-N

SMILES

C(CCC(C(=O)O)N)CCP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

(+--)-2-amino-7-phosphonoheptanoic acid, 2-amino-7-phosphoheptanoic acid, 2-amino-7-phosphonoheptanoic acid, 2-amino-7-phosphonoheptanoic acid, (+-)-isomer, 2-amino-7-phosphonoheptanoic acid, (R)-isomer, 2-amino-7-phosphonoheptanoic acid, (S)-isomer, AP-7, AP-7 compound, D-AP7

Canonical SMILES

C(CCC(C(=O)O)N)CCP(=O)(O)O

Isomeric SMILES

C(CC[C@H](C(=O)O)N)CCP(=O)(O)O

Description

The exact mass of the compound Heptanoic acid, 2-amino-7-phosphono-, (2R)- is 225.0766 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Phosphoamino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Anticonvulsant effects: Research suggests that (2R)-APHP may act as an antagonist at certain excitatory amino acid receptors in the brain []. These receptors play a role in nerve signaling, and excessive activation is linked to seizures. By blocking these receptors, (2R)-APHP might have potential as an anticonvulsant medication [].

D-AP7, or D-(−)-2-amino-7-phosphonoheptanoic acid, is a selective antagonist of the N-methyl-D-aspartate receptor. This compound is known for its ability to competitively inhibit the glutamate binding site on the receptor, thereby blocking its activation. D-AP7 has been studied extensively for its potential therapeutic effects, particularly in neurological contexts, due to its role in modulating excitatory neurotransmission within the central nervous system .

AP-7 acts as a potent antagonist at the NMDA receptor, a glutamate receptor in the central nervous system. Glutamate is the major excitatory neurotransmitter in the brain, and the NMDA receptor plays a crucial role in learning, memory, and synaptic plasticity []. By blocking the binding of glutamate to the NMDA receptor, AP-7 reduces neuronal excitation. This mechanism has been explored in various research areas, including:

  • Neuroprotection: Studies suggest AP-7 may protect neurons from damage caused by excitotoxicity, a condition where excessive glutamate stimulation leads to cell death [].
  • Pain management: AP-7's NMDA receptor antagonism may have potential in treating chronic pain [].
  • Stroke treatment: Research suggests AP-7 might offer neuroprotective benefits in ischemic stroke models [].
Primarily involving its interaction with N-methyl-D-aspartate receptors. As a competitive antagonist, it binds to the receptor's glutamate site without activating it, which can prevent excitotoxicity associated with excessive glutamate signaling. This mechanism is crucial in studies exploring neuroprotection and the modulation of synaptic plasticity .

The synthesis of D-AP7 typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the phosphono group: The introduction of phosphonate moieties is critical for the functionality of D-AP7.
  • Chiral resolution: Given that D-AP7 is an optically pure compound, methods such as chiral chromatography may be employed to isolate the desired enantiomer from racemic mixtures.
  • Purification: Final purification steps often involve recrystallization or chromatography to achieve high purity levels suitable for biological testing .

D-AP7 has several applications in research and potential therapeutic settings:

  • Neuroscience Research: It is widely used to study the mechanisms of synaptic plasticity and memory formation.
  • Pharmacological Studies: Investigating its effects on anxiety and depression models in animals helps elucidate its potential as a therapeutic agent.
  • Neuroprotective Studies: Due to its ability to block excitotoxicity, D-AP7 is explored for use in conditions like stroke or traumatic brain injury .

Studies have demonstrated that D-AP7 interacts specifically with N-methyl-D-aspartate receptors, affecting various neural pathways. For instance, its administration has been linked to changes in heart rate responses mediated by hypothalamic stimulation, indicating broader systemic effects beyond just central nervous system interactions . Additionally, behavioral experiments have shown that D-AP7 can influence anxiety-like behaviors in rats depending on the injection site within the brain .

D-AP7 shares structural and functional similarities with several other compounds that act on glutamate receptors. Here are some notable comparisons:

Compound NameTypeUnique Features
7-ChlorokynurenateGlycine site modulatorActs at a different site compared to D-AP7; used for studying glycine receptor modulation.
AP5 (2-Amino-5-phosphonopentanoic acid)NMDA receptor antagonistSimilar mechanism but less selective than D-AP7; often used in similar research contexts.
KetamineNMDA receptor antagonistKnown for rapid antidepressant effects; broader pharmacological profile compared to D-AP7.

D-AP7's specificity for the N-methyl-D-aspartate receptor distinguishes it from these compounds, making it particularly valuable in targeted research applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

225.07660961 g/mol

Monoisotopic Mass

225.07660961 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

89FET0690I

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anticonvulsants

Pictograms

Irritant

Irritant

Wikipedia

(-)-ap-7

Dates

Modify: 2023-08-15
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2: Chitravanshi VC, Kawabe K, Sapru HN. Stimulation of the hypothalamic arcuate nucleus increases brown adipose tissue nerve activity via hypothalamic paraventricular and dorsomedial nuclei. Am J Physiol Heart Circ Physiol. 2016 Aug 1;311(2):H433-44. doi: 10.1152/ajpheart.00176.2016. Epub 2016 Jul 8. PubMed PMID: 27402666; PubMed Central PMCID: PMC5008654.
3: Diniz CR, Casarotto PC, Joca SR. NMDA-NO signaling in the dorsal and ventral hippocampus time-dependently modulates the behavioral responses to forced swimming stress. Behav Brain Res. 2016 Jul 1;307:126-36. doi: 10.1016/j.bbr.2016.03.037. Epub 2016 Mar 22. PubMed PMID: 27016428.
4: Khakpai F, Nasehi M, Zarrindast MR. The role of NMDA receptors of the medial septum and dorsal hippocampus on memory acquisition. Pharmacol Biochem Behav. 2016 Apr;143:18-25. doi: 10.1016/j.pbb.2016.01.003. Epub 2016 Jan 11. PubMed PMID: 26780596.
5: Podlacha M, Glac W, Listowska M, Grembecka B, Majkutewicz I, Myślińska D, Plucińska K, Jerzemowska G, Grzybowska M, Wrona D. Medial Septal NMDA Glutamate Receptors are Involved in Modulation of Blood Natural Killer Cell Activity in Rats. J Neuroimmune Pharmacol. 2016 Mar;11(1):121-32. doi: 10.1007/s11481-015-9632-y. Epub 2015 Oct 10. PubMed PMID: 26454750.
6: Nasehi M, Sharaf-Dolgari E, Ebrahimi-Ghiri M, Zarrindast MR. The hippocampal NMDA receptors may be involved in acquisition, but not expression of ACPA-induced place preference. Prog Neuropsychopharmacol Biol Psychiatry. 2015 Dec 3;63:83-90. doi: 10.1016/j.pnpbp.2015.06.004. Epub 2015 Jun 11. PubMed PMID: 26072736.
7: Malkova L, Forcelli PA, Wellman LL, Dybdal D, Dubach MF, Gale K. Blockade of glutamatergic transmission in perirhinal cortex impairs object recognition memory in macaques. J Neurosci. 2015 Mar 25;35(12):5043-50. doi: 10.1523/JNEUROSCI.4307-14.2015. PubMed PMID: 25810533; PubMed Central PMCID: PMC4389599.
8: Nasehi M, Amin-Yavari S, Ebrahimi-Ghiri M, Torabi-Nami M, Zarrindast MR. The dual effect of CA1 NMDA receptor modulation on ACPA-induced amnesia in step-down passive avoidance learning task. Eur Neuropsychopharmacol. 2015 Apr;25(4):557-65. doi: 10.1016/j.euroneuro.2015.01.004. Epub 2015 Jan 16. PubMed PMID: 25680309.
9: Rasekhi K, Oryan S, Nasehi M, Zarrindast MR. Involvement of the nucleus accumbens shell glutamatergic system in ACPA-induced impairment of inhibitory avoidance memory consolidation. Behav Brain Res. 2014 Aug 1;269:28-36. doi: 10.1016/j.bbr.2014.04.006. Epub 2014 Apr 13. PubMed PMID: 24739359.
10: Ngoupaye GT, Bum EN, Taiwe GS, Moto FC, Talla E. Antidepressant properties of aqueous macerate from Gladiolus dalenii corms. Afr J Tradit Complement Altern Med. 2013 Nov 2;11(1):53-61. eCollection 2014. PubMed PMID: 24653553; PubMed Central PMCID: PMC3957241.
11: Moraes-Neto TB, Scopinho AA, Biojone C, Corrêa FM, Resstel LB. Involvement of dorsal hippocampus glutamatergic and nitrergic neurotransmission in autonomic responses evoked by acute restraint stress in rats. Neuroscience. 2014 Jan 31;258:364-73. doi: 10.1016/j.neuroscience.2013.11.022. Epub 2013 Nov 22. PubMed PMID: 24269610.
12: Hosseini N, Nasehi M, Radahmadi M, Zarrindast MR. Effects of CA1 glutamatergic systems upon memory impairments in cholestatic rats. Behav Brain Res. 2013 Nov 1;256:636-45. doi: 10.1016/j.bbr.2013.08.018. Epub 2013 Sep 16. PubMed PMID: 24050889.
13: Ahmadi H, Nasehi M, Rostami P, Zarrindast MR. Involvement of the nucleus accumbens shell dopaminergic system in prelimbic NMDA-induced anxiolytic-like behaviors. Neuropharmacology. 2013 Aug;71:112-23. doi: 10.1016/j.neuropharm.2013.03.017. Epub 2013 Apr 6. PubMed PMID: 23566820.
14: Kawabe T, Kawabe K, Sapru HN. Effect of barodenervation on cardiovascular responses elicited from the hypothalamic arcuate nucleus of the rat. PLoS One. 2012;7(12):e53111. doi: 10.1371/journal.pone.0053111. Epub 2012 Dec 27. PubMed PMID: 23300873; PubMed Central PMCID: PMC3531379.
15: Fogaça MV, Gomes FV, Moreira FA, Guimarães FS, Aguiar DC. Effects of glutamate NMDA and TRPV1 receptor antagonists on the biphasic responses to anandamide injected into the dorsolateral periaqueductal grey of Wistar rats. Psychopharmacology (Berl). 2013 Apr;226(3):579-87. doi: 10.1007/s00213-012-2927-2. Epub 2012 Nov 27. PubMed PMID: 23183551.
16: Iacopucci AP, Mello RO, Barbosa-Silva R, Melo-Thomas L. L-NOARG-induced catalepsy can be influenced by glutamatergic neurotransmission mediated by NMDA receptors in the inferior colliculus. Behav Brain Res. 2012 Oct 1;234(2):149-54. doi: 10.1016/j.bbr.2012.06.022. Epub 2012 Jun 27. PubMed PMID: 22749845.
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18: Ezequiel Leite L, Nobre MJ. The negative effects of alcohol hangover on high-anxiety phenotype rats are influenced by the glutamate receptors of the dorsal midbrain. Neuroscience. 2012 Jun 28;213:93-105. doi: 10.1016/j.neuroscience.2012.04.009. Epub 2012 Apr 16. PubMed PMID: 22516019.
19: Khakpai F, Nasehi M, Haeri-Rohani A, Eidi A, Zarrindast MR. Scopolamine induced memory impairment; possible involvement of NMDA receptor mechanisms of dorsal hippocampus and/or septum. Behav Brain Res. 2012 May 16;231(1):1-10. doi: 10.1016/j.bbr.2012.02.049. Epub 2012 Mar 5. PubMed PMID: 22421366.
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